molecular formula C8H15N B15312047 2,2,3,3-Tetramethylbutanenitrile CAS No. 52161-38-3

2,2,3,3-Tetramethylbutanenitrile

Cat. No.: B15312047
CAS No.: 52161-38-3
M. Wt: 125.21 g/mol
InChI Key: MOSJNBGPCBBNCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,3,3-Tetramethylbutanenitrile is an organic compound with the molecular formula C8H15N It is a nitrile derivative of 2,2,3,3-tetramethylbutane, characterized by the presence of a nitrile group (-C≡N) attached to a highly branched alkane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,3,3-Tetramethylbutanenitrile can be synthesized through several methods. One common approach involves the reaction of 2,2,3,3-tetramethylbutane with a nitrile-forming reagent such as cyanogen bromide (BrCN) under basic conditions. The reaction typically proceeds as follows:

(CH3)3CC(CH3)3+BrCN(CH3)3CC(CH3)3CN+HBr(CH_3)_3C-C(CH_3)_3 + BrCN \rightarrow (CH_3)_3C-C(CH_3)_3-CN + HBr (CH3​)3​C−C(CH3​)3​+BrCN→(CH3​)3​C−C(CH3​)3​−CN+HBr

Another method involves the dehydration of 2,2,3,3-tetramethylbutanamide using a dehydrating agent like phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2):

(CH3)3CC(CH3)3CONH2P2O5(CH3)3CC(CH3)3CN+H2O(CH_3)_3C-C(CH_3)_3-CONH_2 \xrightarrow{P_2O_5} (CH_3)_3C-C(CH_3)_3-CN + H_2O (CH3​)3​C−C(CH3​)3​−CONH2​P2​O5​​(CH3​)3​C−C(CH3​)3​−CN+H2​O

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions may vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetramethylbutanenitrile undergoes various chemical reactions, including:

    Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid or amide under acidic or basic conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, where the nitrile carbon is attacked by nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH).

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation (H2/Pd-C).

    Substitution: Nucleophiles such as Grignard reagents (RMgX), organolithium reagents (RLi).

Major Products Formed

    Hydrolysis: 2,2,3,3-Tetramethylbutanoic acid or 2,2,3,3-tetramethylbutanamide.

    Reduction: 2,2,3,3-Tetramethylbutylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,3,3-Tetramethylbutanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,3,3-tetramethylbutanenitrile depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitrile group is converted to an amine through the transfer of electrons from the reducing agent to the nitrile carbon. The molecular targets and pathways involved vary based on the reaction conditions and the specific application of the compound.

Comparison with Similar Compounds

2,2,3,3-Tetramethylbutanenitrile can be compared with other similar nitrile compounds, such as:

    2,2,3,3-Tetramethylbutane: The parent hydrocarbon without the nitrile group.

    2,2,3,3-Tetramethylbutanamide: The amide derivative of 2,2,3,3-tetramethylbutane.

    2,2,3,3-Tetramethylbutanoic acid: The carboxylic acid derivative of 2,2,3,3-tetramethylbutane.

Properties

CAS No.

52161-38-3

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

2,2,3,3-tetramethylbutanenitrile

InChI

InChI=1S/C8H15N/c1-7(2,3)8(4,5)6-9/h1-5H3

InChI Key

MOSJNBGPCBBNCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C)(C)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.